molecular formula C20H21NO3 B2941857 Methyl 2-((phenylcyclopentyl)carbonylamino)benzoate CAS No. 1024400-44-9

Methyl 2-((phenylcyclopentyl)carbonylamino)benzoate

Cat. No. B2941857
CAS RN: 1024400-44-9
M. Wt: 323.392
InChI Key: QYRXYNDDJRXTAT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “Methyl 2-((phenylcyclopentyl)carbonylamino)benzoate” is based on its molecular formula, C20H21NO3. This suggests that the compound contains 20 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms.


Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 2-((phenylcyclopentyl)carbonylamino)benzoate” such as its melting point, boiling point, and density are not specified in the sources I found .

Scientific Research Applications

Synthesis and Transformations in Organic Chemistry

  • The compound's utility in organic synthesis is highlighted by its role in the preparation of polyfunctional heterocyclic systems. These include pyrroles, pyrimidines, pyridazines, pyrazoles, isoxazoles, and others, showcasing its versatility as a synthon for complex organic molecules (Pizzioli et al., 1998).

Structural Analysis and Molecular Interactions

  • In the domain of molecular structure and interactions, the molecular structures of related compounds exhibit specific sulfur(IV)-oxygen interactions, indicating the potential for studying intramolecular forces and designing molecules with desired properties (Kucsman et al., 1984).

Inhibition of Biological Targets

  • The compound's framework has been utilized in developing novel inhibitors for biological targets, such as the cholesteryl ester transfer protein (CETP), which plays a significant role in lipid metabolism. This highlights its potential in therapeutic applications, particularly in cardiovascular diseases (Shinkai et al., 2000).

Catalysis and Material Science

  • Its derivatives have been involved in iron-catalyzed benzylation reactions, offering pathways to pharmaceutically relevant compounds and materials with potential applications in drug development and synthesis (Kischel et al., 2007).

Antioxidant Activity and Chemical Stability

  • Research into derivatives of phenyl compounds, including those similar in structure to methyl 2-((phenylcyclopentyl)carbonylamino)benzoate, has shown antioxidant activity, which could be beneficial in developing antioxidative agents for pharmaceuticals and cosmetics (Buravlev et al., 2021).

Liquid Crystal Technology

  • The compound's derivatives have been studied for their applications in liquid crystal technology, indicating the potential for creating materials with specific optical and electronic properties. This is crucial for advancements in displays, sensors, and other technologies (Ahmed et al., 2020).

Mechanism of Action

The mechanism of action of “Methyl 2-((phenylcyclopentyl)carbonylamino)benzoate” is not specified in the sources I found. The mechanism of action for a chemical compound typically refers to its interactions with biological systems, which would depend on the specific context of its use .

properties

IUPAC Name

methyl 2-[(1-phenylcyclopentanecarbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c1-24-18(22)16-11-5-6-12-17(16)21-19(23)20(13-7-8-14-20)15-9-3-2-4-10-15/h2-6,9-12H,7-8,13-14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYRXYNDDJRXTAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2(CCCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-((phenylcyclopentyl)carbonylamino)benzoate

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